tert-Butyl 2-(2-fluoro-5-nitrobenzyl)-3-oxobutanoate
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Overview
Description
tert-Butyl 2-(2-fluoro-5-nitrobenzyl)-3-oxobutanoate is an organic compound with a complex structure that includes a tert-butyl ester, a fluorine atom, and a nitro group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-fluoro-5-nitrobenzyl)-3-oxobutanoate typically involves multiple steps. One common method starts with the preparation of 2-fluoro-5-nitrobenzyl alcohol, which is then reacted with tert-butyl acetoacetate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of the acetoacetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-fluoro-5-nitrobenzyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of the corresponding amine.
Reduction: Formation of the carboxylic acid.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
tert-Butyl 2-(2-fluoro-5-nitrobenzyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-fluoro-5-nitrobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(2-fluoro-5-nitrobenzyl)-3-oxobutanoate
- tert-Butyl 2-(2-chloro-5-nitrobenzyl)-3-oxobutanoate
- tert-Butyl 2-(2-bromo-5-nitrobenzyl)-3-oxobutanoate
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C15H18FNO5 |
---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
tert-butyl 2-[(2-fluoro-5-nitrophenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C15H18FNO5/c1-9(18)12(14(19)22-15(2,3)4)8-10-7-11(17(20)21)5-6-13(10)16/h5-7,12H,8H2,1-4H3 |
InChI Key |
DXPRCOBPEYOAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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